molecular formula C7H12N4O B13318736 {7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol

{7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol

Cat. No.: B13318736
M. Wt: 168.20 g/mol
InChI Key: KIHYUUPFVIPSHM-UHFFFAOYSA-N
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Description

“{7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol” is a chemical compound with the following structure:

C6H6N4O\text{{C}}_6\text{{H}}_6\text{{N}}_4\text{{O}}C6​H6​N4​O

. It belongs to the class of pyrazolo-triazolo-pyrimidine derivatives.

Preparation Methods

Synthetic Routes:: Two efficient one-step procedures have been developed for the regioselective synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-triazolo pyrimidines. These reactions involve the reaction of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones .

Industrial Production Methods:: While specific industrial production methods for this compound are not widely documented, research efforts have focused on designing novel CDK2 inhibitors based on the pyrazolo-triazolo-pyrimidine scaffold . Further industrial-scale synthesis and optimization would be necessary for large-scale production.

Chemical Reactions Analysis

Reactions:: The compound may undergo various chemical reactions, including oxidation, reduction, and substitution. detailed information on specific reactions is limited.

Common Reagents and Conditions:: Common reagents used in the synthesis of related compounds include 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones. Reaction conditions may involve mild heating or reflux.

Major Products:: The major products formed from these reactions include 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-triazolo pyrimidines.

Scientific Research Applications

Chemistry:: This compound serves as a valuable scaffold for designing novel CDK2 inhibitors. Researchers have explored its potential anticancer properties, targeting tumor cells selectively .

Biology and Medicine:: Further investigations are needed to explore its biological applications, such as potential interactions with cellular pathways and molecular targets.

Industry::

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an area of ongoing research. It likely involves interactions with cellular proteins and signaling pathways.

Comparison with Similar Compounds

Uniqueness:: The pyrazolo-triazolo-pyrimidine scaffold provides a unique structural motif, making this compound distinct from other related molecules.

Similar Compounds:: Other related compounds include pyrazolo[3,4-d]pyrimidines and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines. the specific comparison and uniqueness of “{7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol” require further exploration.

Properties

Molecular Formula

C7H12N4O

Molecular Weight

168.20 g/mol

IUPAC Name

(7-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol

InChI

InChI=1S/C7H12N4O/c1-5-2-3-8-7-9-6(4-12)10-11(5)7/h5,12H,2-4H2,1H3,(H,8,9,10)

InChI Key

KIHYUUPFVIPSHM-UHFFFAOYSA-N

Canonical SMILES

CC1CCNC2=NC(=NN12)CO

Origin of Product

United States

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